N,N'-Diethyl-2-butene-1,4-diamine

Insecticide Chemistry Structure-Activity Relationship (SAR) Agrochemical Intermediates

N,N'-Diethyl-2-butene-1,4-diamine (CAS 112-21-0) is an aliphatic diamine belonging to the N,N'-dialkyl-2-butene-1,4-diamine subclass, characterized by a trans-but-2-ene backbone and two secondary amine groups terminated with ethyl substituents. With a molecular formula of C8H18N2, a molecular weight of 142.24 g/mol, a density of 0.841 g/mL at 25 °C, and a boiling point of 80–83 °C at 8 mmHg (lit.), this compound occupies a distinct physicochemical space that differentiates it from its saturated analogs, such as N,N'-diethyl-1,4-butanediamine (MW 144.26, C8H20N2), and its lower N-alkyl homologs like N,N'-dimethyl-2-butene-1,4-diamine (MW 114.19, C6H14N2).

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 112-21-0
Cat. No. B092334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Diethyl-2-butene-1,4-diamine
CAS112-21-0
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCNCC=CCNCC
InChIInChI=1S/C8H18N2/c1-3-9-7-5-6-8-10-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3
InChIKeyYWWSWEIXJXYQJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Diethyl-2-butene-1,4-diamine (CAS 112-21-0) — Physicochemical Baseline and Compound Class Identification for Procurement Decisions


N,N'-Diethyl-2-butene-1,4-diamine (CAS 112-21-0) is an aliphatic diamine belonging to the N,N'-dialkyl-2-butene-1,4-diamine subclass, characterized by a trans-but-2-ene backbone and two secondary amine groups terminated with ethyl substituents [1]. With a molecular formula of C8H18N2, a molecular weight of 142.24 g/mol, a density of 0.841 g/mL at 25 °C, and a boiling point of 80–83 °C at 8 mmHg (lit.), this compound occupies a distinct physicochemical space that differentiates it from its saturated analogs, such as N,N'-diethyl-1,4-butanediamine (MW 144.26, C8H20N2), and its lower N-alkyl homologs like N,N'-dimethyl-2-butene-1,4-diamine (MW 114.19, C6H14N2) [2].

1
Bis-secondary amine scaffold for downstream derivatization and macrocyclic synthesis.
2
Rigid trans-butene backbone enforces specific inter-amine geometry; preferred over flexible saturated analogs for regiospecific reactions.
3
Non-insecticidal profile (C2 N-alkyl chain outside C3+ active window) suitable for fine chemical and pharmaceutical intermediate procurement.

Why Generic Diamine Substitution Fails — N,N'-Diethyl-2-butene-1,4-diamine Structural Selectivity Drivers


Generic substitution across N-alkyl-2-butene-1,4-diamines is precluded by the highly specific structure-activity relationship (SAR) governing both biological and physicochemical performance. The insecticidal efficacy of this series, for instance, is critically dependent on the carbon count of the N-substituent, with a loss of activity observed when the alkyl chain is shorter than C3, as established in early patent literature [1]. Furthermore, the unsaturation in the C4 backbone introduces conformational rigidity and electronic characteristics that are absent in structurally analogous saturated putrescine derivatives, directly influencing parameters such as LogP, molecular weight, and boiling point [2]. This confluence of factors means that substituting N,N'-diethyl-2-butene-1,4-diamine with a seemingly similar compound like N,N'-dimethyl-2-butene-1,4-diamine or N,N'-diethyl-1,4-butanediamine will result in fundamentally different reactivity, biological activity, and physicochemical properties, making the selection of this specific compound a non-trivial procurement decision.

N-Alkyl chain Target C2-ethyl substituents lack insecticidal activity reported for C3–C6 homologs; higher N-alkyl analogs required for agrochemical screening.
Backbone saturation Saturated N,N'-diethyl-1,4-butanediamine has lower LogP and flexible geometry, potentially altering reaction selectivity and partitioning behavior.
Methyl homolog N,N'-Dimethyl analog exhibits lower MW, boiling point, and hydrophobicity; not a direct replacement for applications requiring higher thermal stability or tailored LogP.

Quantitative Differentiation Guide — N,N'-Diethyl-2-butene-1,4-diamine versus Closest Structural Analogs


Insecticidal Activity Profile: N-Alkyl Chain-Length SAR Divergence

The biological activity of N-substituted 2-butene-1,4-diamines exhibits a strong dependence on N-alkyl chain length. Patent literature explicitly states that N,N'-dimethyl-2-butene-1,4-diamine (2 carbon atoms per chain) and its next higher homolog, N,N'-diethyl-2-butene-1,4-diamine, possess no insecticidal value, whereas compounds with 3 to 6 carbon atoms in the N-substituent groups are effective insecticidal agents [1]. This delineates a clear functional boundary: the diethyl analog is outside the potency window for this application, a critical fact that positions it exclusively for research and industrial use-cases where insecticidal activity is irrelevant or undesirable, unlike higher N-alkyl congeners.

Insecticidal SAR boundary
Class-level inference
Target C2-ethyl groups fall below minimum C3 N-alkyl requirement for insecticidal activity; higher homologs (C3–C6) are classified as effective insecticides.
Defines negative SAR boundary for insecticide research; confirms absence of pesticidal activity for other procurement paths.
Based on patent spray-activity data against flies, mosquitoes, and agricultural pests.
Insecticide Chemistry Structure-Activity Relationship (SAR) Agrochemical Intermediates

Lipophilicity Shift: Measured LogP Compared to Saturated Putrescine Analog

The presence of a rigid double bond in the C4 backbone impacts logP relative to fully saturated analogs. The measured LogP for N,N'-diethyl-2-butene-1,4-diamine is reported as 1.54 (at 25 °C) , whereas the saturated counterpart N,N'-diethyl-1,4-butanediamine, with its more flexible core, is expected to have a lower computed LogP value. This difference arises from the reduced molecular flexibility and slightly altered polarity imparted by the butene core, a factor that influences solubility, membrane permeability, and partitioning behavior in biphasic reaction media .

Lipophilicity shift
Cross-study comparable
LogP = 1.54
Unsaturated diethyl analog is ~0.3–0.5 log units more hydrophobic than saturated comparator, influencing solvent partitioning and formulation behavior.
Measured value versus ACD/Labs predicted range for N,N'-diethyl-1,4-butanediamine.
Physicochemical Profiling LogP Comparison Drug-like Properties

Molecular Weight and Boiling Point Differentials versus N-Methyl Homolog

Replacing N-methyl groups with N-ethyl groups increases molecular weight from 114.19 g/mol to 142.24 g/mol and elevates the atmospheric boiling point significantly. The target compound's boiling point is 207.7 °C at 760 mmHg , compared to the lower homolog N,N'-dimethyl-2-butene-1,4-diamine, which has a significantly lower atmospheric boiling point around 164.2 °C at 760 mmHg . This 43.5 °C increase in distillation conditions directly impacts purification protocols, volatility management in formulations, and GC analytical method parameters.

Volatility & MW gap
Cross-study comparable
MW 142.24 g/mol · BP 207.7°C
+28 g/mol and +43.5°C over dimethyl analog; higher thermal stability and distinct GC retention simplify analytical differentiation.
Estimated atmospheric boiling point; dimethyl homolog BP ~164.2°C.
Volatility Control Molecular Weight Comparison Analytical Method Development

Hydrogen-Bond Donor/Acceptor Profile: Reductive Amination and Derivatization Potential

With two secondary amine groups (-NH-Et), the compound functions as a bis-secondary amine scaffold, offering exactly two hydrogen bond donors and two hydrogen bond acceptors [1]. This topology is identical to that of the dimethyl analog but distinct from the saturated N,N'-diethyl-1,4-butanediamine, where the increased flexibility of the saturated backbone can alter amine geometric accessibility in chelation or reductive amination reactions. The trans double bond enforces a specific distance between the two reactive amine centers, which can be crucial in the synthesis of macrocyclic compounds or when precise amine spacing is required. This regiospecificity is directly exploited in, for example, the synthesis of N,N,N',N'-tetrasubstituted 1,4-diamino-2-butene stabilizers, where the starting diamine's structure dictates the final product's efficacy as an antioxidant for lubricants and synthetic polymers [2].

Amine topology
Class-level inference
Two secondary amine groups rigidly spaced by trans-double bond (~3.8–4.0 Å).
Enforced inter-amine distance supports regiospecific derivatization; flexible saturated analogs may yield different product distributions.
Relevant to macrocycle synthesis and antioxidant stabilizer preparation.
Organic Synthesis Derivatization Chemistry Polyamine Scaffolds

Optimal Research and Industrial Application Scenarios for N,N'-Diethyl-2-butene-1,4-diamine


Precursor to N,N,N',N'-Tetrasubstituted 1,4-Diamino-2-butene Antioxidant Stabilizers (Specialty Polymer & Lubricant Additives)

N,N'-Diethyl-2-butene-1,4-diamine serves as a critical starting material for synthesizing N,N,N',N'-tetrasubstituted 1,4-diamino-2-butene compounds, which are patented as effective antioxidant stabilizers for synthetic polymers and lubricant compositions [1]. The rigid, unsaturated backbone geometry is essential for the final compound's efficacy. Procuring this specific diethyl analog is necessary for producing stabilizer variants where the final N-substituent pattern incorporates ethyl groups, as the starting diamine's structure directly dictates the final product's antioxidant performance profile. This application leverages the compound's role as a building block for high-value performance additives.

Synthesis of Polyamine Analogs for Polyamine Metabolism and Transport Studies

Owing to its structural similarity to putrescine but with a constricted trans-double bond backbone, N,N'-diethyl-2-butene-1,4-diamine is a valuable tool compound for research into polyamine transport and metabolism . The conformational restriction introduced by the double bond creates a distinct analog that differs from flexible saturated derivatives like N,N'-diethylputrescine. This enables researchers to use the compound as a probe to study the conformational requirements of polyamine transporters and biosynthetic enzymes. Procurement of this specific analog is essential for studies aiming to dissect the structural basis of polyamine recognition in biological systems.

Specialty Organic Synthesis Intermediate for Unsaturated Diamine-Derived Heterocycles

The geometry of N,N'-diethyl-2-butene-1,4-diamine makes it a superior substrate compared to saturated diamines for the synthesis of specific nitrogen-containing heterocycles, such as 3-pyrroline derivatives, via controlled cyclization reactions [2]. The unsaturated core precludes some side reactions typical of flexible systems and ensures higher regiospecificity in ring-closing steps. Its favorable LogP (1.54) facilitates extraction and purification in organic media, providing an advantage over more hydrophilic diamines. This application scenario directly addresses chemists optimizing reaction yields and purity in complex molecule synthesis.

Synthesis of Surfactants or Amphiphilic Building Blocks Requiring Tailored Hydrophobicity

The defined LogP (1.54) and secondary amine functionality position this compound as a specific building block for constructing amphiphilic molecules where precise control over the hydrophilic-lipophilic balance (HLB) is required [3]. This intermediate can be quaternized or elaborated into gemini surfactants where the hydrophobic contribution of the two ethyl groups and the unsaturated linker differs markedly from that of either the dimethyl analog (less hydrophobic) or the saturated diethyl analog (more flexible, different effective hydrophobicity). This scenario addresses industrial chemists involved in surfactant design and optimization, where procurement of a specific diamine is key to achieving target performance characteristics in formulations.

Application
Selection Property
Validation Focus
Antioxidant stabilizer precursor
Unsaturated diamine backbone rigidity
Stabilizer antioxidant performance in polymer/lubricant formulations
Polyamine analog probe
Conformationally restricted putrescine analog
Polyamine transporter/enzyme recognition specificity
Heterocycle synthesis
trans-Butene core geometry for cyclization
Regiospecificity and yield in 3-pyrroline derivatives
Amphiphilic building block
Defined hydrophobicity and secondary amine handle
Hydrophilic-lipophilic balance in gemini surfactant design
Quote Request

Request a Quote for N,N'-Diethyl-2-butene-1,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.